molecular formula C8H13ClN4O2S B3042582 N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide CAS No. 647825-55-6

N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide

Cat. No.: B3042582
CAS No.: 647825-55-6
M. Wt: 264.73 g/mol
InChI Key: WIOFVUMVRUIMQF-BJMVGYQFSA-N
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Description

N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide is a chemical compound with a complex structure that includes a pyrazole ring, a sulphonamide group, and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N4-[(dimethylamino)methylidene]-3,5-dimethylisoxazole-4-sulfonamide
  • N4-[(dimethylamino)methylidene]-3,5-dimethylpyrazole-4-sulfonamide

Uniqueness

N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide is unique due to the presence of the chloro substituent on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

N'-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O2S/c1-6-7(8(9)13(4)11-6)16(14,15)10-5-12(2)3/h5H,1-4H3/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOFVUMVRUIMQF-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N=CN(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1S(=O)(=O)/N=C/N(C)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide
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N4-[(dimethylamino)methylidene]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide

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